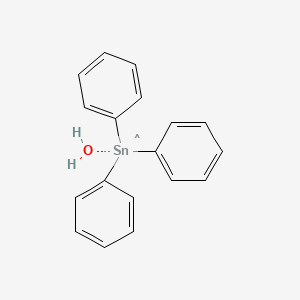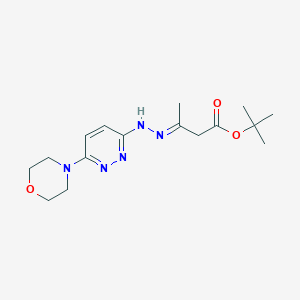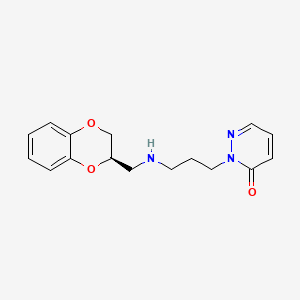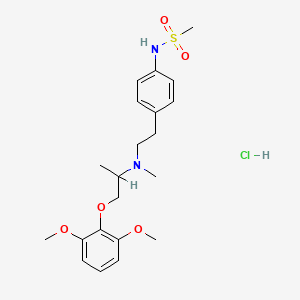
Isosulfanblau
Übersicht
Beschreibung
Isosulfanblau ist ein synthetisches visuelles Lymphatisches Bildgebungsmittel, das hauptsächlich in der medizinischen Diagnostik eingesetzt wird. Es gehört zur Familie der Triphenylmethanfarbstoffe und ist für seine leuchtend blaue Farbe bekannt. Diese Verbindung ist besonders nützlich bei der Sentinel-Lymphknoten-Kartierung, die bei der Identifizierung des ersten Lymphknotens hilft, in den Krebszellen von einem Primärtumor aus wandern können .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von this compound umfasst mehrere Schritte, beginnend mit der Sulfonierung von 2-Chlorbenzaldehyd zur Herstellung von 2-Chlorbenzaldehyd-5-sulfonsäure. Dieses Zwischenprodukt wird dann mit Natriumsulfit behandelt, um Benzaldehyd-2,5-disulfonsäure zu erhalten. Der letzte Schritt beinhaltet die Kondensation dieses Zwischenprodukts mit einem alkylierten Arylamin, um die this compound-Verbindung zu erzeugen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird häufig mit Kristallisationstechniken gereinigt, um alle Verunreinigungen zu entfernen .
Wissenschaftliche Forschungsanwendungen
Isosulfanblau hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Farbstoff in verschiedenen chemischen Reaktionen verwendet, um die Bewegung von Stoffen zu verfolgen.
Biologie: Hilft bei der Visualisierung von Lymphgefäßen und Lymphknoten während der Lymphographie.
Medizin: Essentiell für die Sentinel-Lymphknoten-Kartierung zur Krebsdiagnostik und -therapieplanung.
Industrie: Wird bei der Herstellung anderer Farbstoffe verwendet und als Tracer in verschiedenen industriellen Prozessen
Wirkmechanismus
This compound wirkt, indem es an Serumproteine bindet und von den Lymphgefäßen aufgenommen wird. Wenn es in die Peripherie einer Tumorstelle injiziert wird, lokalisiert es sich im Lymphsystem und unterstützt die chirurgische Identifizierung von Sentinel-Lymphknoten, die sich blau färben. Dies hilft Chirurgen, die Sentinel-Lymphknoten zu identifizieren und zu entfernen, um sie einer weiteren pathologischen Untersuchung zu unterziehen .
Wirkmechanismus
Target of Action
Isosulfan Blue, a synthetic visual lymphatic imaging agent, primarily targets the lymphatic system . It is used to delineate the lymphatic vessels draining the region of injection . The compound’s primary role is to aid in the surgical identification of tumor sentinel nodes, which stain blue .
Mode of Action
Isosulfan Blue is injected into the periphery of the tumor site, where it localizes to the lymphatic system . Following subcutaneous administration, Isosulfan Blue binds to serum proteins and is selectively picked up by the lymphatic vessels . This results in the lymphatic vessels being delineated by the blue dye .
Biochemical Pathways
The biochemical pathways affected by Isosulfan Blue primarily involve the lymphatic system. The compound is absorbed through lymphatic channels and vascular beds near tumor sites . This allows for the visualization and mapping of the lymphatic vessels, aiding in the identification of sentinel nodes in the lymphatic system .
Pharmacokinetics
Upon subcutaneous administration, Isosulfan Blue demonstrates a certain degree of absorption. Approximately 34% is absorbed in 30 minutes, 69% in 1 hour, and 100% after 24 hours . The compound is excreted primarily through feces (90%) and urine (10%) . It’s important to note that the urine may be blue for a period of time following administration .
Result of Action
The primary result of Isosulfan Blue’s action is the staining of the lymphatic vessels and sentinel nodes, which aids in their identification during surgical procedures . This is particularly useful in the case of tumor surgeries, where the identification of sentinel nodes is crucial .
Action Environment
The action of Isosulfan Blue can be influenced by various environmental factors. Additionally, the compound’s interference with measurements of oxygen saturation in peripheral blood by pulse oximetry can cause falsely low readings . Therefore, the environment in which Isosulfan Blue is administered and the conditions under which its effects are measured can significantly impact its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Isosulfan Blue, upon subcutaneous administration, binds to serum proteins and is picked up by the lymphatic vessels . This allows the lymphatic vessels to be delineated by the blue dye . The dye stains lymph nodes and lymph arteries, and when injected into the tumor’s periphery, it localizes to the lymphatic system, making it possible to identify sentinel nodes that have been stained blue by the tumor .
Cellular Effects
Isosulfan Blue has a significant impact on various types of cells and cellular processes. It is used to establish lymphatic vessel boundaries when administered intravenously . The lymph nodes and lymph vessels are stained blue after being injected with the dye . By using the contrast between lymph nodes and vessels, doctors are able to detect serious autoimmune diseases such as lymphedema, chyluria, chylous ascites, and chylothorax .
Molecular Mechanism
The mechanism of action of Isosulfan Blue involves its binding to serum proteins following subcutaneous administration . It is then picked up by the lymphatic vessels, thus delineating the lymphatic vessels . When Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue .
Temporal Effects in Laboratory Settings
It is known that the dye is highly significant for medical use and can only be used under strict prescription by a doctor
Dosage Effects in Animal Models
Long-term studies in animals have not been performed to evaluate the carcinogenic potential of Isosulfan Blue .
Metabolic Pathways
It is known that Isosulfan Blue is excreted unchanged in the urine
Transport and Distribution
Following subcutaneous administration, Isosulfan Blue binds to serum proteins and is picked up by the lymphatic vessels . Thus, the lymphatic vessels are delineated by the blue dye . This indicates that Isosulfan Blue is transported and distributed within cells and tissues via the lymphatic system.
Subcellular Localization
Given its role in staining lymph nodes and lymph vessels, it can be inferred that it localizes to the lymphatic system within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of isosulfan blue involves several steps, starting with the sulfonation of 2-chlorobenzaldehyde to produce 2-chlorobenzaldehyde-5-sulfonic acid. This intermediate is then treated with sodium sulfite to yield benzaldehyde-2,5-disulfonic acid. The final step involves the condensation of this intermediate with an alkylated aryl amine to produce the isosulfan blue compound .
Industrial Production Methods
Industrial production of isosulfan blue typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified using crystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Isosulfanblau unterliegt aufgrund des Vorhandenseins reaktiver Sulfonsäuregruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumdichromat, Bleidioxid oder Oxon können als Oxidationsmittel verwendet werden.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel können eingesetzt werden.
Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen mit den Sulfonsäuregruppen reagieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen Sulfonsäurederivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Triphenylmethanfarbstoffe erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylenblau: Ein weiterer Triphenylmethanfarbstoff, der für ähnliche diagnostische Zwecke verwendet wird.
Patentblau V: Wird in der Lymphangiographie und Sentinel-Lymphknotenbiopsie eingesetzt.
Evansblau: Wird zur Blutvolumenbestimmung und als Farbstoff in verschiedenen biologischen Anwendungen verwendet .
Einzigartigkeit
Isosulfanblau ist einzigartig aufgrund seiner hohen Reinheit und seiner spezifischen Anwendung in der Sentinel-Lymphknoten-Kartierung. Im Gegensatz zu Methylenblau und Patentblau V hat this compound eine höhere Affinität zu Lymphgefäßen, was es effektiver macht, die lymphatische Drainage zu visualisieren .
Eigenschaften
| Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue. | |
CAS-Nummer |
68238-36-8 |
Molekularformel |
C27H32N2NaO6S2 |
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |
InChI-Schlüssel |
AVZOEHZTSPLXBS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
Aussehen |
Solid powder |
Color/Form |
Blue-green liquid |
| 68238-36-8 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
P-4125; P-1888; Lymphazurin; Isosulfan Blue; Disulphin blau; 2,5-Disulfophenyl isomer; PATENT BLUE VIOLET F & D VERSION; PATENT BLUE V (V F) (C.I. no 42045 ); 2-{[4-(Diethylamino)phenyl][4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]methyl}-1,4-benzenedisulfonate; sodium,2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |
Dampfdruck |
1.87X10-36 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)

![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)


![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)


